Tert-butyl n-[(3r,4r)-4-fluoropiperidin-3-yl]-n-methylcarbamate
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Overview
Description
Tert-butyl n-[(3r,4r)-4-fluoropiperidin-3-yl]-n-methylcarbamate: is a synthetic organic compound with the molecular formula C11H21FN2O2 It is characterized by the presence of a fluorine atom on the piperidine ring and a tert-butyl group attached to the carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl n-[(3r,4r)-4-fluoropiperidin-3-yl]-n-methylcarbamate typically involves the following steps:
Formation of the Piperidine Ring: The starting material, a suitable piperidine derivative, is fluorinated at the 4-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Carbamate Formation: The fluorinated piperidine is then reacted with tert-butyl chloroformate and a base, such as triethylamine, to form the tert-butyl carbamate.
Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent like methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Substitution: The fluorine atom on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Protecting Group: The tert-butyl carbamate group can serve as a protecting group for amines in multi-step organic syntheses.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Biological Probes: Can be used as a probe to study biological processes involving piperidine derivatives.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of tert-butyl n-[(3r,4r)-4-fluoropiperidin-3-yl]-n-methylcarbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- tert-butyl n-[(3r,4r)-4-fluoropiperidin-3-yl]carbamate
- tert-butyl n-[(3r,4r)-3-aminotetrahydropyran-4-yl]carbamate
Comparison:
- Structural Differences: The presence of different substituents on the piperidine ring or the carbamate group.
- Reactivity: Variations in reactivity due to the presence of different functional groups.
- Applications: Unique applications based on their specific structural features.
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-7-13-6-5-8(9)12/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXULPYBAYEORK-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CNCCC1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1CNCC[C@H]1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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